1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound with the molecular formula C18H32N2. This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes . The structure consists of a piperazine ring substituted with a cycloheptyl group and a cyclohex-3-en-1-ylmethyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves the reaction of piperazine with cycloheptyl bromide and cyclohex-3-en-1-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Cyclohexyl-4-(3-cyclohexen-1-ylmethyl)piperazine: This compound has a cyclohexyl group instead of a cycloheptyl group, which may influence its chemical and biological properties.
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H32N2 |
---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C18H32N2/c1-2-7-11-18(10-6-1)20-14-12-19(13-15-20)16-17-8-4-3-5-9-17/h3-4,17-18H,1-2,5-16H2 |
InChI Key |
KUIDKYKLCWSCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
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